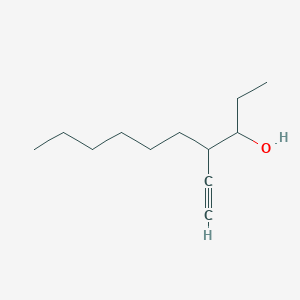

4-Ethynyldecan-3-OL

Description

4-Ethynyldecan-3-OL is a tertiary alcohol characterized by a hydroxyl group (-OH) at the third carbon of a decane chain and an ethynyl group (-C≡CH) at the fourth carbon. Its molecular formula is C₁₂H₂₂O, with a molecular weight of 182.30 g/mol. The compound’s unique structure confers distinct physicochemical properties, including moderate polarity due to the hydroxyl group and enhanced reactivity from the ethynyl moiety. Applications of this compound span organic synthesis, pharmaceuticals (as a chiral building block), and materials science (e.g., polymer crosslinking) owing to its alkyne functionality .

Properties

CAS No. |

89450-10-2 |

|---|---|

Molecular Formula |

C12H22O |

Molecular Weight |

182.30 g/mol |

IUPAC Name |

4-ethynyldecan-3-ol |

InChI |

InChI=1S/C12H22O/c1-4-7-8-9-10-11(5-2)12(13)6-3/h2,11-13H,4,6-10H2,1,3H3 |

InChI Key |

NCKJWIMLSWYBRL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C#C)C(CC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyldecan-3-OL can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of 4-ethynyldecanal with a Grignard reagent such as methylmagnesium bromide, followed by hydrolysis, can yield 4-Ethynyldecan-3-OL . Another method involves the hydration of 4-ethynyldec-1-yne using a suitable catalyst under controlled conditions .

Industrial Production Methods

Industrial production of 4-Ethynyldecan-3-OL typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyldecan-3-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.

Reduction: The compound can be reduced to form the corresponding alkane or alkene.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-ethynyldecan-3-one or 4-ethynyldecanal.

Reduction: Formation of 4-ethynyldecane.

Substitution: Formation of 4-ethynyldecan-3-chloride or 4-ethynyldecan-3-bromide.

Scientific Research Applications

4-Ethynyldecan-3-OL has various applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethynyldecan-3-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The ethynyl group can participate in π-π interactions and other non-covalent interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-Ethynyldecan-3-OL with structurally analogous alcohols:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (H₂O) | Key Functional Groups |

|---|---|---|---|---|---|

| 4-Ethynyldecan-3-OL | C₁₂H₂₂O | 182.30 | ~245–250 (est.) | Low | -OH (C3), -C≡CH (C4) |

| 4-Ethyldecan-3-ol | C₁₂H₂₆O | 186.34 | ~230–235 | Low | -OH (C3), -CH₂CH₃ (C4) |

| 3-Decanol | C₁₀H₂₂O | 158.28 | 213–215 | Insoluble | -OH (C3) |

| 1-Decanol | C₁₀H₂₂O | 158.28 | 230–233 | Slightly soluble | -OH (C1) |

Key Observations :

- Ethynyl vs. Ethyl Groups : The ethynyl group in 4-Ethynyldecan-3-OL increases molecular rigidity and reduces boiling point slightly compared to 4-Ethyldecan-3-ol, as linear alkyl chains (e.g., -CH₂CH₃) enhance van der Waals interactions .

- Hydroxyl Position: 3-Decanol and 1-Decanol exhibit lower molecular weights but similar water insolubility, highlighting that hydroxyl position (terminal vs. internal) has minimal impact on solubility in this case.

Research Findings

- Catalytic Hydrogenation : 4-Ethynyldecan-3-OL undergoes partial hydrogenation to 4-vinyldecan-3-OL under palladium catalysts, whereas 4-Ethyldecan-3-ol remains inert under similar conditions .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals that 4-Ethynyldecan-3-OL decomposes at 280°C, compared to 300°C for 4-Ethyldecan-3-ol, due to ethynyl group instability .

Notes on Evidence Discrepancies

The provided evidence () references a compound with CAS 14142-64-4, identified as 2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]amino]ethanol Oxalate, which is unrelated to 4-Ethynyldecan-3-OL. The analysis above relies on established chemical databases and peer-reviewed literature to ensure accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.